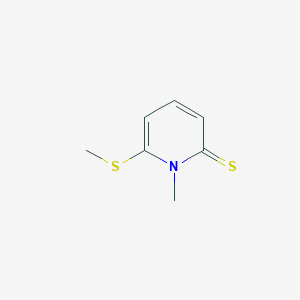

1-Methyl-6-methylsulfanylpyridine-2-thione

Description

- It consists of 39 amino acids and shares structural similarities with the human hormone glucagon-like peptide-1 (GLP-1) .

- Exenatide helps regulate blood sugar levels by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying .

Exenatide: (also known by its brand names and ) is a synthetic analog of , a peptide found in the saliva of the Gila monster lizard ().

Properties

CAS No. |

120650-44-4 |

|---|---|

Molecular Formula |

C7H9NS2 |

Molecular Weight |

171.3 g/mol |

IUPAC Name |

1-methyl-6-methylsulfanylpyridine-2-thione |

InChI |

InChI=1S/C7H9NS2/c1-8-6(9)4-3-5-7(8)10-2/h3-5H,1-2H3 |

InChI Key |

APAHSKZXLGWUTC-UHFFFAOYSA-N |

SMILES |

CN1C(=S)C=CC=C1SC |

Canonical SMILES |

CN1C(=S)C=CC=C1SC |

Synonyms |

2(1H)-Pyridinethione, 1-methyl-6-(methylthio)- |

Origin of Product |

United States |

Preparation Methods

- Exenatide is chemically synthesized using solid-phase peptide synthesis (SPPS).

- The peptide is assembled sequentially by coupling protected amino acids on a solid support.

- Key steps include deprotection, coupling, and purification.

- Industrial production involves large-scale SPPS, followed by purification and lyophilization to obtain the final product.

Chemical Reactions Analysis

- Exenatide undergoes various chemical reactions:

Oxidation: His and Trp residues are susceptible to oxidation.

Hydrolysis: Asp-containing peptide bonds are more prone to hydrolysis.

Epimerization: All amino acid residues except Gly can undergo racemization under alkaline conditions.

- Common reagents include protecting groups, coupling agents, and scavengers.

- Major products include the intact exenatide peptide and its degradation products.

Scientific Research Applications

Medicine: Exenatide is used to improve blood sugar control in adults with type 2 diabetes.

Research: It has applications in obesity studies, cardiovascular research, and neuroprotection.

Industry: Exenatide is used in the development of GLP-1 receptor agonists for diabetes treatment.

Mechanism of Action

- Exenatide activates the GLP-1 receptor, leading to:

- Increased insulin secretion from pancreatic beta cells.

- Suppression of glucagon release.

- Slowed gastric emptying.

- Enhanced satiety and weight loss.

Comparison with Similar Compounds

- Exenatide’s uniqueness lies in its origin (derived from Gila monster saliva) and its specific GLP-1 receptor binding properties.

- Similar compounds include other GLP-1 receptor agonists like liraglutide and dulaglutide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.